molecular formula C23H25N3OS B5159509 N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide

N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B5159509
M. Wt: 391.5 g/mol
InChI Key: JGYVDNKABBHFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide, also known as DITHIA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide involves the inhibition of the NF-κB signaling pathway, which plays a key role in regulating inflammation and immune responses. By inhibiting this pathway, N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. The compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in cells, which can help protect against cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is its high potency and specificity for the NF-κB signaling pathway. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide in scientific research. One direction is the development of new therapies for cancer and inflammation based on the compound's anti-tumor and anti-inflammatory properties. Another direction is the exploration of the compound's potential as an antioxidant and its ability to protect against cellular damage. Further studies are needed to fully understand the potential of N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide in these areas.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide involves the reaction of 4,5-diphenylimidazole-2-thiol with cyclohexylbromide and chloroacetyl chloride in the presence of a base. The reaction yields N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide as the final product.

Scientific Research Applications

N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been used in various scientific research applications, including the treatment of cancer, inflammation, and oxidative stress. The compound has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new therapies.

properties

IUPAC Name

N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-20(24-19-14-8-3-9-15-19)16-28-23-25-21(17-10-4-1-5-11-17)22(26-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYVDNKABBHFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

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